2-Acetylphenyl 2-methoxybenzoate
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Overview
Description
2-Acetylphenyl 2-methoxybenzoate is an organic compound with the molecular formula C16H14O4. It is a derivative of benzoic acid and acetophenone, characterized by the presence of both acetyl and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylphenyl 2-methoxybenzoate typically involves the esterification of 2-acetylphenol with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetylphenyl 2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-Acetylbenzoic acid.
Reduction: 2-(1-Hydroxyethyl)phenyl 2-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetylphenyl 2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of 2-Acetylphenyl 2-methoxybenzoate involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetylphenyl 4-methoxybenzoate: Similar structure but with the methoxy group in the para position.
Methyl 2-methoxybenzoate: Lacks the acetyl group but has a similar methoxybenzoate structure
Uniqueness
2-Acetylphenyl 2-methoxybenzoate is unique due to the presence of both acetyl and methoxy groups in ortho positions, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Biological Activity
2-Acetylphenyl 2-methoxybenzoate, an organic compound with the molecular formula C16H14O4, is a derivative of benzoic acid and acetophenone. Its unique structural features, including both acetyl and methoxy functional groups, make it a subject of interest in various fields, particularly in biological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent scientific findings.
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 40316-66-3 |
Molecular Weight | 270.28 g/mol |
IUPAC Name | (2-acetylphenyl) 2-methoxybenzoate |
InChI Key | WWYVLDVGOLIGAY-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The acetyl group can form hydrogen bonds with proteins and nucleic acids, while the methoxy group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. This dual functionality allows the compound to modulate several biochemical pathways, potentially leading to antimicrobial and anti-inflammatory effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, in vitro assays demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable or superior to standard antibiotics like ciprofloxacin, indicating its potential as a therapeutic agent .
Table 1: Antimicrobial Activity Comparison
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 0.10 - 1.00 | Staphylococcus aureus |
0.50 - 2.50 | Escherichia coli | |
Ciprofloxacin | 3.12 - 6.25 | Staphylococcus aureus |
3.12 | Escherichia coli |
Anti-inflammatory Effects
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial efficacy of various compounds including this compound against Bacillus subtilis and Pseudomonas aeruginosa. The results showed significant zones of inhibition compared to control groups, suggesting strong antibacterial properties .
- In Silico Studies : Computational docking studies have been performed to predict the binding affinity of this compound to bacterial enzymes such as penicillin-binding proteins (PBPs). Findings indicated a strong binding affinity (−7.3 kcal/mol), supporting its potential as an antibiotic candidate .
Applications in Medicine and Industry
Given its promising biological activities, this compound is being explored for various applications:
- Pharmaceutical Development : As a potential lead compound for new antibiotics or anti-inflammatory drugs.
- Industrial Uses : Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis processes.
Properties
CAS No. |
40316-66-3 |
---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2-acetylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C16H14O4/c1-11(17)12-7-3-6-10-15(12)20-16(18)13-8-4-5-9-14(13)19-2/h3-10H,1-2H3 |
InChI Key |
WWYVLDVGOLIGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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